2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide
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Overview
Description
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a dichlorophenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with a carboxylic acid functionality.
Uniqueness
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is unique due to its combination of a triazole ring, dichlorophenyl group, and acetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15Cl2N5OS |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-12(18)6-13(19)8-14/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
LGYJGZSCNGYLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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